![molecular formula C29H31O3P B14250729 [(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid CAS No. 183583-34-8](/img/structure/B14250729.png)
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid is a complex organic compound characterized by the presence of a perylene core substituted with tert-butyl groups and a phosphonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the perylene core, followed by the introduction of tert-butyl groups at specific positions. The final step involves the attachment of the phosphonic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the perylene core.
Substitution: The tert-butyl groups or the phosphonic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylenequinones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in photodynamic therapy.
Mecanismo De Acción
The mechanism of action of [(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid moiety can form strong interactions with metal ions, making it useful in coordination chemistry and catalysis. The perylene core’s photophysical properties enable its use in applications requiring fluorescence or light absorption .
Comparación Con Compuestos Similares
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid can be compared with other similar compounds, such as:
Perylene diimides: Known for their excellent photophysical properties and used in organic electronics.
Phosphonic acid derivatives: Widely used in coordination chemistry and as ligands in catalysis.
Tert-butyl-substituted aromatic compounds: Studied for their steric effects and stability.
The uniqueness of this compound lies in its combination of a perylene core with tert-butyl groups and a phosphonic acid moiety, providing a versatile platform for various applications.
Propiedades
Número CAS |
183583-34-8 |
|---|---|
Fórmula molecular |
C29H31O3P |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
(8,11-ditert-butylperylen-3-yl)methylphosphonic acid |
InChI |
InChI=1S/C29H31O3P/c1-28(2,3)19-12-18-13-20(29(4,5)6)15-25-23-11-10-17(16-33(30,31)32)21-8-7-9-22(27(21)23)24(14-19)26(18)25/h7-15H,16H2,1-6H3,(H2,30,31,32) |
Clave InChI |
AMTXDGAVVWJJDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=C5C2=CC=CC5=C(C=C4)CP(=O)(O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
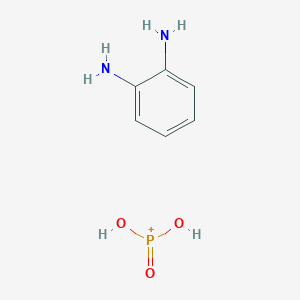
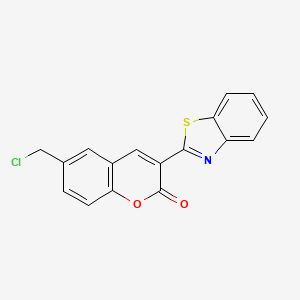
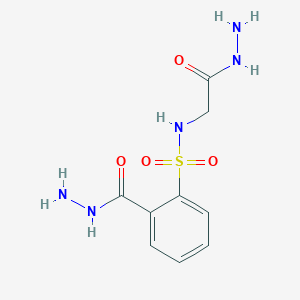
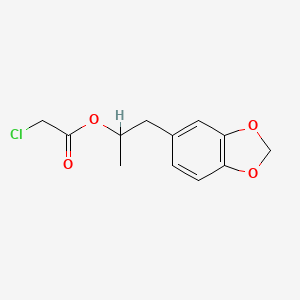
![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)
![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)

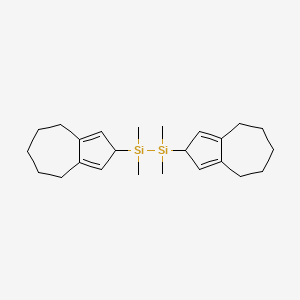
![1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-](/img/structure/B14250723.png)
![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)

